Einecs 286-347-0

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

85222-95-3 |

|---|---|

Molecular Formula |

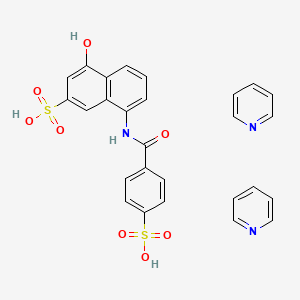

C27H23N3O8S2 |

Molecular Weight |

581.6 g/mol |

IUPAC Name |

4-hydroxy-8-[(4-sulfobenzoyl)amino]naphthalene-2-sulfonic acid;pyridine |

InChI |

InChI=1S/C17H13NO8S2.2C5H5N/c19-16-9-12(28(24,25)26)8-14-13(16)2-1-3-15(14)18-17(20)10-4-6-11(7-5-10)27(21,22)23;2*1-2-4-6-5-3-1/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26);2*1-5H |

InChI Key |

IDDFNJIVLKQKMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC2=C(C=C(C=C2O)S(=O)(=O)O)C(=C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of EINECS 286-347-0

Substance Identification: 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid, compound with pyridine (1:2) EINECS Number: 286-347-0 CAS Number: 85222-95-3 Molecular Formula: C₂₇H₂₃N₃O₈S₂

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties relevant to the research and development of the compound identified by EINECS number 286-347-0. While specific experimental data for this particular substance is not publicly available, this document outlines the standard methodologies and experimental protocols that are critical for its characterization. The following sections detail the essential physicochemical parameters, the internationally recognized testing protocols for their determination, and a logical workflow for the comprehensive analysis of this, or similar, chemical entities. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Standard Experimental Protocols

The characterization of a substance's physicochemical properties is a fundamental step in the drug development process, influencing its formulation, delivery, and pharmacokinetic profile. The following table summarizes key properties and references the standard OECD (Organisation for Economic Co-operation and Development) guidelines for their experimental determination.[1][2][3][4]

| Physicochemical Property | Relevance in Drug Development | Standard Experimental Protocol (OECD Guideline) |

| Melting Point/Melting Range | Influences purity, stability, and formulation choices. A sharp melting point is indicative of a pure substance. | OECD 102: Melting Point/Melting Range. |

| Boiling Point | Important for purification (distillation) and understanding the physical state at different temperatures. | OECD 103: Boiling Point. |

| Water Solubility | A critical factor for drug absorption and distribution in the body. Affects bioavailability. | OECD 105: Water Solubility. |

| Partition Coefficient (n-octanol/water) | Indicates the lipophilicity of a compound, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. | OECD 117: Partition Coefficient (n-octanol/water), HPLC Method. |

| Dissociation Constant (pKa) | Determines the extent of ionization of a compound at a given pH, which affects its solubility, absorption, and interaction with biological targets. | OECD 112: Dissociation Constants in Water (Titration Method - Spectrophotometric Method - Conductometric Method). |

| Vapour Pressure | Relevant for assessing the potential for inhalation exposure and for understanding the compound's physical behavior. | OECD 104: Vapour Pressure. |

Detailed Experimental Protocols

The following are detailed descriptions of the standard methodologies for determining the key physicochemical properties outlined above, based on the OECD Guidelines for the Testing of Chemicals.[1][2][3][4]

Melting Point/Melting Range (OECD 102)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs at a single temperature (melting point), while an impure substance will melt over a range of temperatures (melting range).

Methodology:

-

Capillary Method: A small amount of the finely powdered substance is packed into a capillary tube. The tube is then placed in a heated bath or a metal block apparatus with a controlled heating rate. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded.

-

Hot Stage Apparatus: A thin layer of the substance is placed on a heated stage under a microscope. The temperature is gradually increased, and the melting process is observed visually.

-

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermoanalytical techniques measure the difference in heat flow (DSC) or temperature (DTA) between the sample and a reference as a function of temperature. The melting point is determined from the peak of the endothermic transition.

Boiling Point (OECD 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Ebulliometer Method: This method involves measuring the boiling point directly by heating the liquid in a specialized apparatus called an ebulliometer, which is equipped with a sensitive thermometer and a reflux condenser.

-

Dynamic Method: The vapor pressure of the substance is measured at various temperatures. The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure.

-

Distillation Method: For mixtures, the boiling range is determined by distillation. The temperature is recorded as a function of the volume of distillate collected.

-

Siwoloboff Method: A small amount of the substance is heated in a sample tube attached to a thermometer. An inverted, sealed capillary tube is placed in the sample tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary.

Water Solubility (OECD 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology:

-

Flask Method: An excess amount of the solid or liquid substance is added to a known volume of water in a flask. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method (e.g., chromatography, spectroscopy).

-

Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

Partition Coefficient (n-octanol/water) (OECD 117)

The partition coefficient (log P) is a measure of the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, in this case, n-octanol and water.

Methodology:

-

Shake Flask Method: A known amount of the substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached. The two phases are then separated, and the concentration of the substance in each phase is determined. The partition coefficient is calculated as the ratio of the concentration in n-octanol to the concentration in water.

-

HPLC Method: This is a more rapid method where the retention time of the substance on a reversed-phase high-performance liquid chromatography (HPLC) column is measured. The retention time is correlated with the known log P values of a series of standard compounds to determine the log P of the test substance.

Dissociation Constant (pKa) (OECD 112)

The dissociation constant (pKa) is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.

Methodology:

-

Titration Method: A solution of the substance is titrated with a standard solution of an acid or a base. The pH of the solution is monitored throughout the titration. The pKa is determined from the midpoint of the titration curve.

-

Spectrophotometric Method: This method is suitable for compounds that exhibit a change in their UV-Visible absorption spectrum upon ionization. The absorbance of the substance is measured at different pH values, and the pKa is determined from the inflection point of the absorbance versus pH curve.

-

Conductometric Method: The electrical conductivity of a solution of the substance is measured as a function of its concentration. This method is applicable to ionic compounds and allows for the determination of the dissociation constant.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like EINECS 286-347-0.

Caption: Workflow for Physicochemical Characterization.

References

Technical Guide: 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid pyridine compound (CAS No. 85222-95-3) and Related Naphthalenesulfonic Acid Derivatives

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information regarding the synthesis, experimental protocols, and biological activity of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid pyridine compound (CAS No. 85222-95-3). This guide provides a comprehensive overview of the broader class of aminonaphthalenesulfonic acids and their derivatives, drawing on available data for structurally related compounds to offer insights into potential properties and methodologies. The role of the pyridine moiety, a key feature of the specified compound, is also discussed in the context of drug development.

Introduction to Aminonaphthalenesulfonic Acids

Aminonaphthalenesulfonic acids are a class of organic compounds derived from naphthalene that are substituted with both amino (-NH₂) and sulfonic acid (-SO₃H) functional groups. These compounds are colorless solids and serve as crucial intermediates in the synthesis of a wide variety of dyes and pigments.[1] The specific isomers, determined by the positions of the amino and sulfonic acid groups on the naphthalene rings, play a significant role in the properties and applications of the final products.[1] Furthermore, the naphthalene scaffold is a recognized building block in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities.[2]

Synthesis of Aminonaphthalenesulfonic Acid Derivatives

The synthesis of aminonaphthalenesulfonic acids can be achieved through several established chemical reactions. The choice of method and reaction conditions is critical for controlling the regioselectivity and obtaining the desired isomer.

General Synthetic Approaches:

-

Sulfonation of Naphthylamines: This method involves the direct sulfonation of a naphthylamine using a sulfonating agent such as sulfuric acid. The position of sulfonation is influenced by factors like temperature and the presence of catalysts.

-

Reduction of Nitronaphthalenesulfonic Acids: This approach involves the nitration of a naphthalenesulfonic acid followed by the reduction of the nitro group to an amino group.

-

Bucherer Reaction: This reaction is a versatile method for the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.[1]

Below is a generalized workflow for the synthesis of an aminonaphthalenesulfonic acid derivative.

Caption: Generalized workflow for the synthesis of aminonaphthalenesulfonic acid derivatives.

Physicochemical Properties and Analytical Characterization

The physicochemical properties of aminonaphthalenesulfonic acids are influenced by the positions of the functional groups. The sulfonic acid group imparts water solubility, while the amino group provides a site for further chemical modification.

Table 1: Physicochemical Data of Representative Aminonaphthalenesulfonic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Aminonaphthalene-4-sulfonic acid | 84-86-6 | C₁₀H₉NO₃S | 223.25 |

| 1-Aminonaphthalene-5-sulfonic acid | 84-89-9 | C₁₀H₉NO₃S | 223.25 |

| 2-Aminonaphthalene-1-sulfonic acid | 81-16-3 | C₁₀H₉NO₃S | 223.25 |

| 2-Aminonaphthalene-6-sulfonic acid | 93-00-5 | C₁₀H₉NO₃S | 223.25 |

Experimental Protocols for Analysis:

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of naphthalenesulfonic acid derivatives.[3][4]

Example HPLC Method for Analysis of 2-Naphthalenesulfonic Acid: [5][6]

-

Column: BIST™ A, 4.6×150 mm, 5 µm, 100A[5]

-

Mobile Phase: Acetonitrile – 80/20%[5]

-

Buffer: N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) formate pH 4.0 – 5.0 mM[5]

-

Flow Rate: 1.0 ml/min[5]

-

Detection: UV at 270 nm[5]

The Role of the Pyridine Moiety in Drug Development

The presence of a pyridine ring in a molecule can significantly influence its pharmacological properties. Pyridine-based structures are found in a large number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[7][8]

Key Contributions of the Pyridine Scaffold:

-

Pharmacokinetic Properties: The pyridine ring can alter a molecule's solubility, permeability, and metabolic stability.[9]

-

Pharmacodynamic Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.

-

Structural Scaffold: The rigid aromatic structure of pyridine provides a scaffold for the precise spatial arrangement of other functional groups.

References

- 1. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]

- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 3. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]

- 6. helixchrom.com [helixchrom.com]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

"spectroscopic data for 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid"

Technical Guide: Spectroscopic Analysis of Naphthalenesulphonic Acid Derivatives

Abstract:

This technical guide addresses the request for spectroscopic data for 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid. A comprehensive search of available scientific literature and databases did not yield specific experimental spectroscopic data (UV-Vis, IR, NMR, or Mass Spectrometry) for this particular compound. This suggests that detailed characterization of this molecule may not be publicly available or may be part of proprietary research.

However, to provide valuable insights for researchers working with similar structures, this guide presents a summary of available spectroscopic data for closely related naphthalenesulphonic acid derivatives. Additionally, it outlines general experimental protocols for the spectroscopic techniques relevant to the characterization of this class of compounds. Due to the absence of specific biological data for the requested compound, signaling pathways and experimental workflows could not be generated.

Spectroscopic Data for Related Naphthalenesulphonic Acid Derivatives

While specific data for 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid is unavailable, the following tables summarize spectroscopic information for analogous compounds. This data can serve as a reference for predicting the spectral characteristics of the target molecule.

Table 1: Spectroscopic Data for 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

| Spectroscopic Technique | Observed Data | Reference |

| ¹H NMR | Aromatic protons typically appear in the range of δ 6.8–8.2 ppm. | [1] |

| ¹³C NMR | Signals for sulphonic acid groups can be observed around δ 110–120 ppm. | [1] |

| IR Spectroscopy | - Broad peak at 3200–3600 cm⁻¹ corresponding to the hydroxyl (-OH) group.- Stretching vibrations for S=O of the sulphonic acid group are expected between 1180–1250 cm⁻¹. | [1] |

| Mass Spectrometry (ESI-MS) | The molecular ion peak [M-H]⁻ is detected at m/z 358.05. | [1] |

Table 2: Spectroscopic Data for other related Naphthalenesulphonic Acid Derivatives

| Compound Name | CAS Number | Spectroscopic Technique | Key Findings | Reference |

| 4-Amino-3-hydroxy-1-naphthalenesulfonic acid | 116-63-2 | UV/Vis Spectroscopy | Suitable for spectrophotometric determination of Silicon. | |

| 8-Amino-4-hydroxynaphthalene-2-sulfonic acid | 489-78-1 | General | Purity of 97% is commercially available. | [2] |

| 8-Amino-5-(4-hydroxyanilino)naphthalene-2-sulfonic acid | 6357-75-1 | General | Molecular Formula: C₁₆H₁₄N₂O₄S | [3] |

| 4-hydroxynaphthalene-2-sulfonic acid | 3771-14-0 | General | Molecular Weight: 224.23 g/mol | [4] |

General Experimental Protocols for Spectroscopic Analysis

The following are generalized methodologies for acquiring spectroscopic data for naphthalenesulphonic acid derivatives. These protocols can be adapted for the specific compound of interest once it is synthesized and purified.

UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the electronic absorption properties of the compound, which are related to the electronic transitions within the molecule.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, water). The concentration is typically in the micromolar range.

-

Blank Measurement: The absorbance of the solvent is measured first to serve as a baseline.

-

Sample Measurement: The absorbance of the sample solution is recorded over a wavelength range, typically from 200 to 800 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the resulting spectrum.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Methodology:

-

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Measurement: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

-

Data Analysis: The positions (in cm⁻¹) and intensities of the absorption bands are correlated with specific functional groups (e.g., -OH, -NH, S=O, C=C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O).

-

¹H NMR: The proton NMR spectrum is acquired to determine the number of different types of protons, their chemical environments, and their coupling patterns.

-

¹³C NMR: The carbon-13 NMR spectrum is recorded to identify the number and types of carbon atoms in the molecule.

-

Data Analysis: Chemical shifts (δ), integration values, and coupling constants (J) are analyzed to assemble the molecular structure.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS) and using an electrospray ionization (ESI) source.

-

Methodology:

-

Sample Introduction: A solution of the sample is introduced into the ESI source, where it is ionized.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern can be used to confirm the structure.

-

Signaling Pathways and Experimental Workflows

A search for biological activity or involvement in signaling pathways for 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid did not yield any specific results. Therefore, no diagrams for signaling pathways or experimental workflows can be provided at this time.

Conclusion

While specific spectroscopic data for 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid is not available in the public domain, this guide provides a foundation for its characterization. The presented data on related compounds offers a comparative basis for spectral interpretation. The generalized experimental protocols serve as a starting point for researchers to acquire the necessary data once the compound is available. Further research is required to determine the spectroscopic properties and potential biological roles of this specific molecule.

References

An In-depth Technical Guide to the Fluorescent Properties of Aminonaphthalenesulfonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of aminonaphthalenesulfonic acid (ANS) derivatives, a class of environmentally sensitive fluorophores with significant applications in biological and pharmaceutical research. This document details their synthesis, spectral characteristics, and the experimental protocols for their characterization, with a focus on their utility as probes for investigating protein conformation and binding.

Core Principles of Aminonaphthalenesulfonic Acid Derivative Fluorescence

Aminonaphthalenesulfonic acids and their derivatives are a class of fluorescent probes whose emission properties are highly dependent on the polarity of their local environment.[1][2] In aqueous solutions, these molecules typically exhibit weak fluorescence. However, upon binding to hydrophobic regions, such as the hydrophobic pockets of proteins, they undergo a significant enhancement in fluorescence intensity accompanied by a blue shift in their emission maximum.[1][2][3] This solvatochromic behavior makes them invaluable tools for studying protein folding, conformational changes, and ligand binding.[1][4]

The fluorescence of ANS derivatives is attributed to an intramolecular charge transfer (ICT) process. In a polar environment, the excited state is stabilized by solvent relaxation, which provides a non-radiative decay pathway, thus quenching the fluorescence. In a non-polar environment, this non-radiative pathway is less favored, leading to an increase in the fluorescence quantum yield.[5]

Synthesis of Aminonaphthalenesulfonic Acid Derivatives

A variety of synthetic methods have been developed for the preparation of aminonaphthalenesulfonic acid derivatives. A notable and efficient method is the microwave-assisted copper(0)-catalyzed Ullmann coupling reaction.[6] Traditional methods such as the Bucherer reaction are also employed.[7]

Experimental Protocol: Microwave-Assisted Ullmann Coupling

This protocol describes a general procedure for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives.[6]

Materials:

-

8-amino-1-naphthalenesulfonic acid

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Copper(0) powder

-

Potassium phosphate tribasic

-

Dimethyl sulfoxide (DMSO)

-

Microwave reactor vials

-

Microwave reactor

Procedure:

-

To a microwave reactor vial, add 8-amino-1-naphthalenesulfonic acid (1 equivalent), the desired aryl halide (1.2 equivalents), copper(0) powder (0.2 equivalents), and potassium phosphate tribasic (2 equivalents).

-

Add DMSO as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 105°C for 3 hours with stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product can be purified by an appropriate method, such as column chromatography or recrystallization, to yield the desired ANS derivative.

Fluorescent Properties and Quantitative Data

The fluorescent properties of aminonaphthalenesulfonic acid derivatives, including their excitation and emission maxima, quantum yields, and Stokes shifts, are critical for their application as fluorescent probes. These properties are highly sensitive to the solvent environment.[3][8] The Stokes shift, which is the difference between the absorption and emission maxima, is an important parameter, with larger Stokes shifts being beneficial for reducing self-absorption and improving signal-to-noise ratios in fluorescence measurements.[9][10]

Below are tables summarizing the fluorescent properties of various aminonaphthalenesulfonic acid derivatives in different solvents.

Table 1: Fluorescent Properties of Selected 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives [6]

| Derivative | Solvent | Absorbance Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |

| 8-anilino-1-naphthalenesulfonic acid (ANS) | Water | 350 | 515 | 0.003 |

| 8-anilino-1-naphthalenesulfonic acid (ANS) | Ethylene Glycol | 368 | 473 | 0.37 |

| 8-((4-fluorophenyl)amino)naphthalene-1-sulfonate | Water | 350 | 514 | 0.002 |

| 8-((4-fluorophenyl)amino)naphthalene-1-sulfonate | Ethylene Glycol | 367 | 471 | 0.43 |

| 8-((2-fluorophenyl)amino)naphthalene-1-sulfonate | Water | 349 | 513 | 0.002 |

| 8-((2-fluorophenyl)amino)naphthalene-1-sulfonate | Ethylene Glycol | 365 | 471 | 0.36 |

| 8-((3-fluorophenyl)amino)naphthalene-1-sulfonate | Water | 350 | 515 | 0.002 |

| 8-((3-fluorophenyl)amino)naphthalene-1-sulfonate | Ethylene Glycol | 367 | 473 | 0.38 |

Table 2: Solvent-Dependent Fluorescent Properties of 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG) [8]

| Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| Water | 325 | 495 | 170 |

| Methanol | 425 | 500 | 75 |

| Ethanol | 427 | 505 | 78 |

| Butanol | 429 | 510 | 81 |

Experimental Protocols for Characterization

Accurate determination of the fluorescent properties of aminonaphthalenesulfonic acid derivatives is essential for their effective use.

Measurement of Fluorescence Spectra

Objective: To determine the excitation and emission spectra of an aminonaphthalenesulfonic acid derivative.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Solution of the aminonaphthalenesulfonic acid derivative in the desired solvent

-

Blank solvent

Procedure:

-

Prepare a dilute solution of the aminonaphthalenesulfonic acid derivative in the solvent of interest. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11]

-

Emission Spectrum: a. Set the excitation wavelength to the absorbance maximum of the compound. b. Scan a range of emission wavelengths (e.g., 400-600 nm for ANS derivatives). c. Record the fluorescence intensity as a function of emission wavelength. d. Subtract the spectrum of the blank solvent.

-

Excitation Spectrum: a. Set the emission wavelength to the emission maximum of the compound. b. Scan a range of excitation wavelengths (e.g., 300-450 nm for ANS derivatives). c. Record the fluorescence intensity as a function of excitation wavelength. d. Correct the spectrum for the wavelength-dependent intensity of the excitation source.

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.[11][12][13]

Materials:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Solution of the sample compound

-

Solution of a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Solvent

Procedure:

-

Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The plots should be linear. Determine the slope (gradient) of each line.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

where Φ_standard is the quantum yield of the standard, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Visualizations of Workflows and Principles

Workflow for Characterizing a Novel Aminonaphthalenesulfonic Acid Derivative

References

- 1. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Stokes shift - Wikipedia [en.wikipedia.org]

- 10. What is the Stokes Shift? - Edinburgh Instruments [edinst.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Making sure you're not a bot! [opus4.kobv.de]

- 13. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

An In-depth Technical Guide on the Solubility of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid is a complex organic molecule characterized by multiple polar functional groups, including two sulfonic acid groups (-SO₃H), a hydroxyl group (-OH), and an amide linkage (-NHCO-). The presence of these groups, particularly the ionizable sulfonic acid moieties, is expected to dominate its solubility profile. This guide explores the anticipated solubility of this compound in organic solvents and provides a standardized methodology for its experimental determination.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the highly polar and ionic nature of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid suggests poor solubility in most nonpolar and moderately polar organic solvents. The strong intermolecular forces, including hydrogen bonding and ionic interactions, within the solid-state crystal lattice of the compound would require a solvent with a high dielectric constant and strong solvating capabilities to overcome.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be negligible.

-

Moderately Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate): Very low solubility is anticipated.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are known to dissolve a wide range of organic compounds and may exhibit some solvating power for the target molecule, although solubility may still be limited.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While polar, these solvents may have limited capacity to dissolve the compound compared to water, especially in its salt form. A structurally similar compound, 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, is noted to be insoluble in organic solvents[1]. However, another related dye was found to have high solubility in ethanol[2].

It is important to note that the solubility can be significantly influenced by whether the compound is in its free acid or salt form (e.g., sodium salt). The salt form is generally more soluble in polar solvents.

Quantitative Solubility Data

A comprehensive search of scientific databases did not yield specific quantitative solubility data for 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid in various organic solvents. The following table is provided as a template for researchers to populate with their own experimental data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| e.g., Ethanol | e.g., 25 | Data to be determined | e.g., Gravimetric |

| e.g., Acetone | e.g., 25 | Data to be determined | e.g., HPLC |

| e.g., DMSO | e.g., 25 | Data to be determined | e.g., UV-Vis |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid in an organic solvent. The shake-flask method is a common and reliable technique for this purpose[3].

4.1. Materials and Equipment

-

4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

4.2. Procedure

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation[2].

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time required for equilibration can vary depending on the substance[4].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a 0.45 µm filter to remove all undissolved solid particles.

-

Quantification: Analyze the concentration of the solute in the filtered saturated solution using a pre-validated analytical method.

-

Gravimetric Method: A known volume of the filtrate is evaporated to dryness, and the mass of the remaining solid is determined.

-

Spectroscopic Method (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

Chromatographic Method (HPLC): This is a highly sensitive and specific method for determining the concentration of the compound in the solution.

-

4.3. Data Analysis The solubility is typically expressed in terms of mass per unit volume (e.g., g/100 mL or mg/mL) or as a molar concentration (mol/L).

Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solid solubility in a liquid solvent.

Logical Relationship of Compound Properties to Solubility

Caption: Factors influencing the predicted solubility of the target compound.

References

The Multifaceted Mechanisms of Aminonaphthalenesulfonic Acids in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminonaphthalenesulfonic acids and their derivatives represent a diverse class of chemical compounds with a range of applications, from industrial dyes to sophisticated biological probes. While the biological mechanisms of many simple aminonaphthalenesulfonic acids are not extensively characterized, certain derivatives have been the subject of intense research, revealing complex and significant interactions within biological systems. This technical guide provides an in-depth exploration of the core mechanisms of action of these compounds, with a particular focus on the well-studied fluorescent probe 8-anilino-1-naphthalenesulfonic acid (ANS) and the neuroprotective agent Tauroursodeoxycholic acid (TUDCA), a taurine-conjugated bile acid that shares key functional groups. This document summarizes key quantitative data, details experimental protocols for cited experiments, and provides visualizations of signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Aminonaphthalenesulfonic Acids

Aminonaphthalenesulfonic acids are a class of organic compounds derived from naphthalene, featuring both an amino (-NH2) and a sulfonic acid (-SO3H) functional group.[1] The positions of these functional groups on the naphthalene rings give rise to a wide variety of isomers with distinct chemical properties.[1] While many of these compounds are utilized as intermediates in the synthesis of azo dyes, a subset has demonstrated significant biological activity.[1][2][3] This guide will focus on the molecular mechanisms through which these compounds and their close derivatives interact with and modulate biological systems.

8-Anilino-1-Naphthalenesulfonic Acid (ANS): A Probe of Protein Conformation

8-Anilino-1-naphthalenesulfonic acid (ANS) is a synthetic aminonaphthalenesulfonic acid derivative that has become an invaluable tool in biochemistry and molecular biology as a fluorescent probe for studying protein conformation and binding.[4]

Mechanism of Action

The fluorescence of ANS is highly sensitive to its environment. In aqueous solutions, it exhibits weak fluorescence.[5] However, upon binding to hydrophobic regions on the surface of proteins, its fluorescence quantum yield increases significantly, and the emission maximum shifts to a shorter wavelength (a "blue shift").[5][6] This phenomenon is attributed to the hydrophobic nature of the binding pocket and the restricted mobility of the ANS molecule upon binding.[6]

The binding of ANS is primarily non-covalent and involves both hydrophobic interactions and electrostatic interactions between the negatively charged sulfonate group of ANS and positively charged amino acid residues (like arginine and lysine) on the protein surface.[6] This binding can induce conformational changes in the protein itself, as seen in the case of the enzyme MurA, where ANS binding leads to a significant restructuring of a surface loop to create a specific binding site.[7]

Experimental Protocols

2.2.1. ANS Binding Assay by Fluorescence Spectroscopy

This protocol is used to characterize the binding of ANS to a protein and can be adapted to study conformational changes upon ligand binding.

-

Objective: To determine the dissociation constant (Kd) of ANS binding to a protein.

-

Materials:

-

Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

ANS stock solution (e.g., 1 mM in ethanol or DMSO).

-

Fluorometer.

-

-

Procedure:

-

Prepare a series of solutions with a constant concentration of the protein and varying concentrations of ANS.

-

Incubate the solutions at a constant temperature for a sufficient time to reach equilibrium.

-

Measure the fluorescence intensity of each solution using an excitation wavelength of ~350-380 nm and an emission wavelength range of ~400-600 nm.

-

Correct the fluorescence intensity for any inner filter effects if necessary.

-

Plot the change in fluorescence intensity as a function of the ANS concentration.

-

Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to calculate the dissociation constant (Kd).[5]

-

Quantitative Data

The binding affinity of ANS for different proteins varies widely, reflecting differences in the size and hydrophobicity of their binding sites.

| Protein | Dissociation Constant (Kd) | Reference(s) |

| Bovine Serum Albumin (BSA) | High affinity (in µM range) | [5] |

| Lysozyme | Lower affinity | [5] |

Tauroursodeoxycholic Acid (TUDCA): A Pleiotropic Cytoprotective Agent

While not a classical aminonaphthalenesulfonic acid, Tauroursodeoxycholic acid (TUDCA) is a taurine conjugate of ursodeoxycholic acid (UDCA), and its mechanism of action provides a powerful example of how molecules with amino and sulfonic acid groups can exert profound biological effects.[8][9] TUDCA is a hydrophilic bile acid with demonstrated cytoprotective, anti-apoptotic, and anti-inflammatory properties.[8][9][10]

Core Mechanisms of Action

TUDCA's protective effects are multifaceted and involve the modulation of several key cellular pathways:

-

Inhibition of Apoptosis: TUDCA inhibits apoptosis by targeting the mitochondrial pathway of cell death.[8][10] It prevents the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby inhibiting the release of cytochrome c and the subsequent activation of caspases.[11] It also works by mitigating the production of reactive oxygen species (ROS).[10][11]

-

Alleviation of Endoplasmic Reticulum (ER) Stress: TUDCA acts as a chemical chaperone, helping to stabilize protein folding and reduce the accumulation of unfolded or misfolded proteins in the ER.[9][10] This alleviates ER stress and inhibits the unfolded protein response (UPR)-mediated apoptosis.[10]

-

Neuroprotection: In the context of neurodegenerative diseases like Alzheimer's and Huntington's disease, TUDCA has been shown to reduce the formation of amyloid-β plaques and huntingtin aggregates, respectively.[12] It can also decrease neuroinflammation by reducing the activation of glial cells and the expression of pro-inflammatory cytokines.[12]

-

Metabolic Regulation: TUDCA has been shown to improve insulin sensitivity in both liver and muscle tissue.[12]

Signaling Pathways Modulated by TUDCA

TUDCA's diverse effects are mediated through its influence on multiple signaling cascades.

Caption: TUDCA's multifaceted mechanism of action.

Experimental Protocols

3.3.1. Assessment of Apoptosis by Caspase Activity Assay

This protocol measures the activity of caspases, key executioners of apoptosis, to assess the anti-apoptotic effect of TUDCA.

-

Objective: To quantify the effect of TUDCA on caspase activity in a cell-based model of apoptosis.

-

Materials:

-

Cell line of interest (e.g., hepatocytes, neurons).

-

Apoptosis-inducing agent (e.g., staurosporine, tunicamycin).

-

TUDCA.

-

Caspase activity assay kit (e.g., Caspase-3 colorimetric or fluorometric assay).

-

Plate reader (colorimetric or fluorometric).

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of TUDCA for a specified time.

-

Induce apoptosis by adding the apoptosis-inducing agent.

-

Lyse the cells according to the assay kit protocol.

-

Add the caspase substrate to the cell lysates and incubate.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the caspase activity relative to untreated controls.

-

Quantitative Data from Preclinical and Clinical Studies

| Parameter | Effect of TUDCA | Study Population/Model | Reference(s) |

| Insulin Sensitivity | ~30% increase | Obese men and women with insulin resistance (1750 mg/day) | [12] |

| Amyloid-β Deposition | Significantly decreased Aβ40 and Aβ42 in the frontal cortex and hippocampus | Alzheimer's mouse model (APP/PS1) (500 mg/kg, i.p.) | [12] |

| Liver Function | Improved in patients with liver cirrhosis | Patients with liver cirrhosis | [12] |

Other Aminonaphthalenesulfonic Acids and Their Derivatives: Emerging Biological Activities

While research into the specific molecular mechanisms of many simple aminonaphthalenesulfonic acids is limited, some studies have pointed towards potential therapeutic applications.

-

Antiviral Activity: N-acyl derivatives of aminonaphthalene disulfonic acids have been investigated for their potential anti-human immunodeficiency virus (HIV) activity, though the specific targets and mechanisms are not well-defined.[13]

-

Antimicrobial and Anti-inflammatory Activity: Various naphthalene derivatives have shown broad-spectrum antimicrobial activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[14] Additionally, some naphthalene-based compounds have demonstrated anti-inflammatory effects by inhibiting enzymes like phospholipase A2 and cyclooxygenases (COX-1 and COX-2), as well as reducing the release of pro-inflammatory cytokines like TNF-α and IL-6.[14]

-

Kinase Inhibition: The naphthalene scaffold has been explored in the design of kinase inhibitors, which are crucial in cancer therapy.[15][16] For example, naphthalene-based diarylamides have been developed as pan-Raf kinase inhibitors with anti-melanoma activity.[15]

Conclusion and Future Directions

The aminonaphthalenesulfonic acid scaffold and its derivatives represent a promising area for therapeutic development. The detailed understanding of the mechanisms of ANS and TUDCA provides a strong foundation for exploring the biological activities of other members of this chemical class. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by a broader range of aminonaphthalenesulfonic acids. High-throughput screening and computational modeling could accelerate the identification of novel bioactive compounds within this class, potentially leading to the development of new therapies for a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.

Caption: A generalized experimental workflow for investigating the biological activity of aminonaphthalenesulfonic acid derivatives.

References

- 1. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]

- 2. Buy 2-aminonaphthalene-1-sulfonic acid | 81-16-3 [smolecule.com]

- 3. Naphthionic acid - Wikipedia [en.wikipedia.org]

- 4. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Tauroursodeoxycholic acid | C26H45NO6S | CID 9848818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. alzdiscovery.org [alzdiscovery.org]

- 13. Analysis of N-acyl aminonaphthalene sulphonic acid derivatives with potential anti-human immunodeficiency virus activity by thin-layer chromatography and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 15. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Substituted Naphthalenesulfonic Acids in Modern Research: A Technical Guide

Abstract

Substituted naphthalenesulfonic acids are a class of organic compounds characterized by a naphthalene core functionalized with one or more sulfonic acid groups and other substituents. This unique structural arrangement confers a range of physicochemical properties that have made them invaluable tools in various fields of scientific research, from biochemistry to drug development. Their applications are diverse, most notably as environmentally sensitive fluorescent probes for studying protein conformation and membrane dynamics, and as scaffolds for the development of potent enzyme inhibitors. This technical guide provides an in-depth overview of the core applications of these compounds, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals in leveraging their potential.

Introduction to Substituted Naphthalenesulfonic Acids

Naphthalene, a bicyclic aromatic hydrocarbon, serves as the foundational structure for this versatile class of molecules. The addition of a sulfonic acid group (-SO₃H) enhances water solubility and provides a charged moiety capable of specific electrostatic interactions. Further substitutions on the naphthalene ring with groups such as anilino, amino, or propionyl moieties give rise to derivatives with tailored properties.

Prominent examples include:

-

8-Anilinonaphthalene-1-sulfonic acid (ANS): A widely used fluorescent probe that exhibits low fluorescence in aqueous environments but fluoresces intensely upon binding to hydrophobic regions of proteins.[1][2]

-

2-(p-Toluidinyl)naphthalene-6-sulfonate (TNS): Another fluorescent probe used to investigate the conformational states of proteins and determine the pKa values of lipid nanoparticles.[3]

-

6-Propionyl-2-dimethylaminonaphthalene (PRODAN): An environment-sensitive dye particularly useful for studying cell membranes and protein structures due to its sensitivity to the polarity of its surroundings.[4][5]

This guide will delve into the practical applications of these and other substituted naphthalenesulfonic acids, with a focus on their use as fluorescent probes and enzyme inhibitors.

Application as Environmentally-Sensitive Fluorescent Probes

The most prominent application of substituted naphthalenesulfonic acids in research is their use as extrinsic fluorescent probes. Compounds like ANS, TNS, and PRODAN are solvatochromic, meaning their fluorescence emission spectra are highly dependent on the polarity of the surrounding environment. In polar aqueous solutions, they are typically weakly fluorescent. However, upon binding to non-polar environments, such as the hydrophobic pockets of proteins or the lipid core of membranes, their quantum yield increases dramatically, and their emission maximum undergoes a hypsochromic (blue) shift.[2] This property allows researchers to monitor processes that involve changes in hydrophobicity.

Probing Protein Conformation and Hydrophobicity

ANS and TNS are extensively used to study protein folding, unfolding, and conformational changes induced by ligand binding.[1][6] The binding of these probes to exposed hydrophobic patches on a protein's surface provides a quantitative measure of its surface hydrophobicity.

The interaction between ANS and various proteins has been quantitatively characterized, providing insights into the number of binding sites and their affinity.

| Protein | Number of Binding Sites (n) | Dissociation Constant (Kd) / Association Constant (Ka) | Analysis Method |

| Black Gram Phaseolin (BGP) | 4 per protomer | Kd = 1.7 x 10-5 M | Scatchard/Klotz Plot |

| Bovine Serum Albumin (BSA) | 10 | Ka available | Scatchard/Klotz Plot |

| Ovalbumin | 3 | Ka available | Scatchard/Klotz Plot |

| Porcine Somatotrophin (PST) | 1 | Ka available | Scatchard/Klotz Plot |

| Chicken Egg Lysozyme | 2 | Ka available | Scatchard/Klotz Plot |

Table 1: Binding parameters of ANS with various proteins. Data compiled from multiple sources.[2][3]

This protocol outlines the steps to determine the number of binding sites and the dissociation constant for the interaction of ANS with a protein of interest.

Materials:

-

Protein of interest, purified and buffer-exchanged into an appropriate buffer (e.g., 0.01 M phosphate buffer, pH 7.0).

-

8-Anilinonaphthalene-1-sulfonic acid (ANS) stock solution (e.g., 1 mM in the same buffer).

-

Spectrofluorometer with temperature control.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Preparation of Solutions: Prepare a series of protein solutions at different concentrations in the chosen buffer. The final protein concentration in the cuvette should be in the low micromolar range (e.g., 0.1 mg/mL).

-

ANS Titration:

-

Place a fixed concentration of the protein solution into the quartz cuvette.

-

Sequentially add small aliquots of the ANS stock solution to the protein solution.

-

After each addition, gently mix and allow the solution to equilibrate for a few minutes in the dark.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to 365-380 nm.

-

Record the fluorescence emission spectrum from 400 nm to 600 nm.

-

The emission maximum for ANS bound to hydrophobic sites is typically around 470-480 nm.

-

Record the fluorescence intensity at the emission maximum for each ANS concentration.

-

-

Data Analysis:

-

Correct the measured fluorescence intensity for dilution effects.

-

Subtract the fluorescence of a buffer blank containing the same concentration of ANS.

-

Plot the change in fluorescence intensity as a function of the total ANS concentration.

-

To determine the binding parameters (n and Kd), the data can be linearized using a Scatchard or Klotz plot.

-

Scatchard Plot: Plot r/[L] vs r, where r is the ratio of the molar concentration of bound ligand to the total protein concentration, and [L] is the concentration of free ligand.

-

Slope = -1/Kd

-

x-intercept = n (number of binding sites)

Klotz Plot: Plot 1/r vs 1/[L].

-

This plot is also used to determine binding parameters, particularly when dealing with multiple classes of binding sites.[1][2]

Investigating Membrane Properties

PRODAN and its derivatives are particularly suited for studying the properties of lipid membranes.[5] Due to its structure, PRODAN partitions into the membrane bilayer and its fluorescence is sensitive to the local water content and lipid packing. This allows for the measurement of membrane fluidity.

Generalized Polarization (GP) is a ratiometric method that quantifies the emission shift of probes like PRODAN or Laurdan in response to changes in membrane phase.

Materials:

-

Lipid vesicles or cells of interest.

-

PRODAN stock solution (e.g., in ethanol or DMSO).

-

Spectrofluorometer or a two-photon microscope equipped with two emission channels.

Procedure:

-

Labeling: Incubate the cells or lipid vesicles with a low concentration of PRODAN (e.g., 1-10 µM) for a sufficient time to allow partitioning into the membranes.

-

Fluorescence Measurement:

-

Excite the sample at the appropriate wavelength for PRODAN (around 360 nm).

-

Measure the fluorescence intensity simultaneously at two emission wavelengths: one corresponding to the emission in a liquid-disordered phase (e.g., 530 nm for PRODAN in water) and one corresponding to the emission in a liquid-ordered (gel) phase.[7]

-

-

GP Calculation: The GP value is calculated using the following formula: GP = (I_gel - I_disordered) / (I_gel + I_disordered) where I_gel and I_disordered are the fluorescence intensities at the emission wavelengths corresponding to the gel and liquid-disordered phases, respectively.

Interpretation:

-

Higher GP values (closer to +1) indicate a more ordered, less fluid membrane.

-

Lower GP values (closer to -1) indicate a more disordered, more fluid membrane.

Application as Enzyme Inhibitors

Beyond their role as biophysical probes, substituted naphthalenesulfonic acids and their derivatives have emerged as promising scaffolds for the development of enzyme inhibitors. The naphthalene core can be functionalized to interact with the active or allosteric sites of various enzymes, leading to modulation of their activity.

Tubulin Polymerization Inhibitors

Certain naphthalenesulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[8][9] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This makes them attractive candidates for anticancer drug development.

| Compound ID | Target Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization IC50 (µM) |

| 5c | MCF-7 | 0.51 ± 0.03 | 2.8 |

| 5c | A549 | 0.33 ± 0.01 | 2.8 |

| 5b | MCF-7 | 0.48 ± 0.03 | 3.3 |

| 5b | A549 | 0.97 ± 0.13 | 3.3 |

| Colchicine | - | - | 9.1 |

Table 2: IC50 values for selected naphthalene-based tubulin polymerization inhibitors against human cancer cell lines and in a cell-free tubulin polymerization assay.[8][9]

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin protein.

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

GTP (1 mM).

-

Fluorescent reporter (e.g., DAPI, which fluoresces upon incorporation into microtubules).

-

Test compounds dissolved in DMSO.

-

96-well microplate fluorometer.

Procedure:

-

Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, and the fluorescent reporter.

-

Compound Addition: Add the test compounds at various concentrations. Include a positive control (e.g., colchicine) and a negative control (DMSO).

-

Initiation of Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction.

-

Fluorescence Monitoring: Immediately place the plate in the fluorometer, pre-warmed to 37°C. Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the reporter dye.

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of the test compound.

-

The rate of polymerization is determined from the initial linear portion of the curve.

-

Calculate the percentage of inhibition for each concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Cyclooxygenase (COX) Inhibitors

Derivatives of naphthalene have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[10] Some of these compounds show selectivity for COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs with reduced gastrointestinal side effects.

This assay determines the potency of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme as a cofactor.

-

Arachidonic acid as the substrate.

-

Test compounds dissolved in DMSO.

-

A method to detect prostaglandin production (e.g., EIA kit for PGE₂).

Procedure:

-

Enzyme Preparation: Pre-incubate the COX-1 or COX-2 enzyme with the assay buffer and heme.

-

Inhibitor Incubation: Add the test compound at various concentrations to the enzyme solution and incubate for a specified period (e.g., 15 minutes at 37°C).

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Reaction Termination: After a set time, stop the reaction (e.g., by adding a solution of HCl).

-

Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGE₂) produced using a suitable method like an Enzyme Immunoassay (EIA).

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration compared to a DMSO control.

-

Determine the IC₅₀ value for both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration.

-

The selectivity index (SI) can be calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.

-

Other Enzyme Targets

The versatility of the naphthalenesulfonic acid scaffold has led to its exploration as an inhibitor of other enzyme classes. For instance, ANS has been identified as an allosteric inhibitor of cyclin-dependent kinase 2 (Cdk2), highlighting its potential in cancer therapy.[4] Additionally, certain naphthalene derivatives have been designed and synthesized as inhibitors of Ubiquitin-Specific Protease 7 (USP7), another important target in oncology.[11]

Synthesis of Substituted Naphthalenesulfonic Acids

The synthesis of these compounds can be achieved through various organic chemistry reactions. A common route for preparing ANS derivatives involves the Ullmann condensation reaction.

Conclusion

Substituted naphthalenesulfonic acids represent a powerful and versatile class of molecules for a wide range of research applications. Their unique photophysical properties make them exceptional fluorescent probes for elucidating complex biological processes such as protein folding and membrane dynamics. Furthermore, their chemical tractability allows for their development as potent and selective enzyme inhibitors for therapeutic applications. The data, protocols, and workflows presented in this guide are intended to provide researchers with a solid foundation for utilizing these compounds in their own investigations, fostering further discovery and innovation in the life sciences.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. Ligand-receptor interaction. Klotz-Hunston problem for two classes of binding sites and its solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cooperativity Between Orthosteric Inhibitors and Allosteric Inhibitor 8-Anilino-1-Naphthalene Sulfonic Acid (ANS) in Cyclin-dependent Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repurposing of US-FDA-approved drugs as negative modulators of ubiquitin specific protease-7 (USP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Membrane fluidity properties of lipid-coated polylactic acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Novel non-cyclooxygenase inhibitory derivatives of naproxen for colorectal cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of indane and naphthalene derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Safety and Handling of EINECS 286-347-0

Chemical Identity: 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid, compound with pyridine (1:2) EINECS Number: 286-347-0 CAS Number: 85222-95-3

Hazard Identification and Classification

Due to the lack of specific toxicological data for this compound, a definitive hazard classification cannot be provided. However, based on its structural components—a naphthalene sulfonic acid derivative and a pyridine salt—potential hazards may include:

-

Skin and Eye Irritation: Naphthalene sulfonic acids are often irritating to the skin and eyes.

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

-

Toxicity: The toxicological properties have not been fully investigated. Both naphthalene and pyridine derivatives can exhibit toxicity.

Precautionary Approach: In the absence of specific data, it is prudent to handle this compound as a potentially hazardous substance.

Exposure Controls and Personal Protection

To minimize potential exposure, the following engineering controls and personal protective equipment (PPE) are recommended.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use local exhaust ventilation to control airborne dust or mists.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |

Handling and Storage

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or aerosols.

-

Use only with adequate ventilation.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from direct sunlight and sources of ignition.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The combustion of this material may produce hazardous decomposition products including oxides of carbon, nitrogen, and sulfur.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 2.2). Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.

Visualizations

Due to the lack of specific experimental data for EINECS 286-347-0, the creation of detailed and accurate diagrams for signaling pathways or experimental workflows is not possible. However, a generalized workflow for the safe handling of a potentially hazardous chemical powder can be represented.

Caption: General workflow for safe handling of a chemical powder.

A Technical Review of 4-Hydroxy-8-aminonaphthalene-2-sulfonic Acid Derivatives: Synthesis, Biological Activity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of derivatives based on the 4-hydroxy-8-aminonaphthalene-2-sulfonic acid core, with a particular focus on their synthesis, antimicrobial properties, and structure-activity relationships. Due to the limited availability of published research on the exact 4-hydroxy-8-aminonaphthalene-2-sulfonic acid scaffold, this review centers on the closely related and well-documented derivatives of 4-amino-3-hydroxynaphthalene-1-sulfonic acid. The findings from these analogues provide valuable insights into the potential of this class of compounds in the development of novel therapeutic agents.

Synthesis of Schiff Base Derivatives

The primary route for the derivatization of the aminonaphthalenesulfonic acid core involves the formation of Schiff bases. This is achieved through the condensation reaction of the primary amino group with a variety of substituted aromatic aldehydes.

General Synthetic Protocol

A series of eighteen derivatives of 4-amino-3-hydroxynaphthalene-1-sulfonic acid were synthesized by reacting the parent compound with different substituted aromatic aldehydes in the presence of glacial acetic acid. The general reaction scheme is depicted below.

Experimental Protocol: Synthesis of 4-((Aryl)benzylideneamino)-3-hydroxynaphthalene-1-sulfonic acid derivatives [1]

A solution of 4-amino-3-hydroxynaphthalene-1-sulfonic acid (0.01 mol) in 20 ml of ethanol was prepared. To this, a solution of the respective substituted aromatic aldehyde (0.01 mol) in 20 ml of ethanol was added. A few drops of glacial acetic acid were added as a catalyst. The reaction mixture was then refluxed for a period ranging from 3 to 4 hours. The progress of the reaction was monitored by thin-layer chromatography (TCC). Upon completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol to remove any unreacted starting materials, and then dried. The final products were recrystallized from ethanol to yield the pure Schiff base derivatives.

Below is a logical workflow for the synthesis and characterization of these derivatives.

Antimicrobial Activity

The synthesized Schiff base derivatives of 4-amino-3-hydroxynaphthalene-1-sulfonic acid were evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Experimental Protocol: Antimicrobial Screening

The antimicrobial activity of the synthesized compounds was determined using the tube dilution method to ascertain the Minimum Inhibitory Concentration (MIC) for each derivative against the tested microorganisms.

Microorganisms Tested:

-

Gram-positive bacteria: Staphylococcus aureus and Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli

-

Fungal strains: Candida albicans and Aspergillus niger

Procedure:

The synthesized compounds were dissolved in dimethylformamide (DMF) to prepare stock solutions of varying concentrations. Serial dilutions were then made in nutrient broth for bacteria and Sabouraud dextrose broth for fungi in test tubes. Each tube was inoculated with a standardized suspension of the test microorganism. The tubes were incubated at 37°C for 24 hours for bacteria and at 25°C for 72 hours for fungi. The MIC was recorded as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism. Standard drugs, ciprofloxacin for bacteria and fluconazole for fungi, were used as positive controls.

Quantitative Antimicrobial Data

The antimicrobial activity of the synthesized derivatives is summarized in the table below. The data highlights the influence of different substituents on the antimicrobial potency.

| Compound ID | Substituent (R) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |

| 1 | H | >100 | >100 | >100 | >100 | >100 |

| 2 | 2-OH | 50 | 50 | 100 | 100 | 100 |

| 3 | 4-OH | 50 | 50 | 100 | 100 | 100 |

| 4 | 4-Cl | 25 | 50 | 50 | 50 | 50 |

| 5 | 4-F | 50 | 50 | 100 | 100 | 100 |

| 6 | 3,4,5-OCH3 | 12.5 | 25 | 25 | 25 | 25 |

| 7 | 4-OCH3 | 50 | 50 | 100 | 100 | 100 |

| 8 | 4-N(CH3)2 | 25 | 25 | 50 | 50 | 50 |

| 9 | 2-NO2 | 50 | 50 | 100 | 100 | 100 |

| 10 | 3-NO2 | 50 | 50 | 100 | 100 | 100 |

| 11 | 4-NO2 | 25 | 50 | 50 | 50 | 50 |

| 12 | 2-Cl | 50 | 50 | 100 | 100 | 100 |

| 13 | 3-Cl | 50 | 50 | 100 | 100 | 100 |

| 14 | 2,4-diCl | 12.5 | 25 | 25 | 25 | 25 |

| 15 | 3,4-diCl | 25 | 50 | 50 | 50 | 50 |

| 16 | 2,6-diCl | 25 | 50 | 50 | 50 | 50 |

| 17 | 2-OH, 3-OCH3 | 50 | 50 | 100 | 100 | 100 |

| 18 | 4-OH, 3-OCH3 | 50 | 50 | 100 | 100 | 100 |

| Ciprofloxacin | - | 0.25 | 0.5 | 0.5 | - | - |

| Fluconazole | - | - | - | - | 1 | 2 |

Data extracted from Kumar et al. (2012).[1]

The results indicate that derivatives with electron-withdrawing groups, such as chloro and nitro, and electron-donating groups, like dimethylamino and methoxy, at specific positions on the phenyl ring enhance the antimicrobial activity. Notably, the derivative with a 3,4,5-trimethoxy substitution (Compound 6 ) and the one with a 2,4-dichloro substitution (Compound 14 ) exhibited the most significant antimicrobial efficacy.[1]

Structure-Activity Relationship (SAR) and QSAR Studies

A quantitative structure-activity relationship (QSAR) study was conducted on the synthesized derivatives to correlate their chemical structures with their observed antimicrobial activities.[1] The study revealed the importance of a topological parameter, the valence zero-order molecular connectivity index (⁰χᵛ), in describing the antimicrobial activity of these compounds.[1] This suggests that the overall size and branching of the substituent on the benzylidene amino moiety play a crucial role in their biological activity.

The logical relationship between the structural modifications and the resulting antimicrobial activity can be visualized as follows:

Conclusion and Future Perspectives

Derivatives of aminohydroxynaphthalene sulfonic acids, particularly Schiff bases, represent a promising class of compounds with tunable antimicrobial properties. The ease of their synthesis allows for the generation of a diverse library of compounds for biological screening. The structure-activity relationship studies indicate that the antimicrobial potency can be significantly influenced by the nature and position of substituents on the aromatic aldehyde moiety.

Future research in this area should focus on:

-

Synthesis of a broader range of derivatives: Exploring a wider variety of heterocyclic and polycyclic aromatic aldehydes could lead to the discovery of compounds with enhanced and more specific antimicrobial activity.

-

Elucidation of the mechanism of action: Studies to understand how these compounds exert their antimicrobial effects at a molecular level are crucial for their rational design and development as therapeutic agents.

-

Evaluation against a wider panel of microorganisms: Testing against drug-resistant strains of bacteria and fungi would be of significant clinical relevance.

-